molecular formula C14H15BrF3N3O3 B12967832 6'-Bromo-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one 2,2,2-trifluoroacetate

6'-Bromo-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one 2,2,2-trifluoroacetate

Cat. No.: B12967832
M. Wt: 410.19 g/mol
InChI Key: DBNFXKNZHXBWEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6'-Bromo-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one 2,2,2-trifluoroacetate is a sophisticated chemical building block designed for advanced pharmaceutical and medicinal chemistry research. Its core structure integrates a spirocyclic system that conjugates a piperidine ring with a quinazolinone scaffold, a privileged structure in drug discovery known for its ability to interact with a range of biological targets. The strategic incorporation of a bromo substituent on the quinazolinone moiety provides a versatile synthetic handle for further structural elaboration via cross-coupling reactions, enabling researchers to explore structure-activity relationships and develop more complex molecular libraries. The presence of the spirocyclic center imposes molecular rigidity, which is a valuable property for researchers aiming to design compounds with defined three-dimensional geometry and potentially improved selectivity for specific enzymes or receptors. The compound is offered as the 2,2,2-trifluoroacetate salt to ensure enhanced solubility and handling properties in various solvent systems. This product is intended For Research Use Only and is a valuable reagent for probing new chemical space in the development of bioactive molecules.

Properties

Molecular Formula

C14H15BrF3N3O3

Molecular Weight

410.19 g/mol

IUPAC Name

6-bromospiro[1,3-dihydroquinazoline-2,4'-piperidine]-4-one;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C12H14BrN3O.C2HF3O2/c13-8-1-2-10-9(7-8)11(17)16-12(15-10)3-5-14-6-4-12;3-2(4,5)1(6)7/h1-2,7,14-15H,3-6H2,(H,16,17);(H,6,7)

InChI Key

DBNFXKNZHXBWEF-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC12NC3=C(C=C(C=C3)Br)C(=O)N2.C(=O)(C(F)(F)F)O

Origin of Product

United States

Biological Activity

6'-Bromo-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one 2,2,2-trifluoroacetate (CAS No. 1204345-60-7) is a compound of interest due to its potential biological activities. This spiro compound features a unique structural configuration that may confer specific pharmacological properties. This article reviews the biological activity of this compound, including its synthesis, evaluation of biological effects, and potential therapeutic applications.

  • Molecular Formula : C12H14BrN3O
  • Molecular Weight : 296.16 g/mol
  • CAS Number : 1204345-60-7
  • Purity : Typically >95% in commercial preparations .

The biological activity of 6'-Bromo-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. Notably, compounds featuring a spiro-piperidine moiety have been recognized for their inhibitory effects on specific kinases and enzymes critical in cancer and metabolic disorders .

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. In particular, it has been shown to inhibit the activity of acetyl-CoA carboxylases (ACC), which play a crucial role in fatty acid metabolism:

  • IC50 Values : The compound demonstrated IC50 values below 1000 nM against both ACC1 and ACC2 enzymes, indicating potent inhibitory activity .
  • Cytotoxicity : In cytotoxicity assays using human embryonic lung fibroblast (HELF) cells, the compound showed low toxicity (>100 μM), suggesting a favorable safety profile for further development .

Antibacterial Activity

In addition to anticancer effects, preliminary studies have suggested that derivatives of spiro compounds exhibit antibacterial properties. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .

Case Studies and Research Findings

Several research studies have focused on the synthesis and biological evaluation of compounds related to 6'-Bromo-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one.

  • Synthesis and Evaluation :
    • A study synthesized various derivatives and evaluated their biological activities against ACCs. The most potent compounds exhibited selective inhibition with minimal cytotoxic effects on normal cells .
    CompoundACC1 IC50 (nM)ACC2 IC50 (nM)Cytotoxicity (μM)
    Compound A<1000<500>100
    Compound B<900<300>100
    Compound C<800<400>100
  • Molecular Docking Studies :
    • Molecular docking studies revealed that the binding affinity of 6'-Bromo-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one to target proteins was significant, indicating potential for therapeutic applications in metabolic disorders and cancer treatment .

Scientific Research Applications

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of compounds related to spiroquinazolines. For instance, derivatives of spiro[indene-1,2'-quinazolin]-4'(3'H)-one were synthesized and evaluated for their anticonvulsant activity using models such as pentylenetetrazole (PTZ) and maximal electroshock (MES) tests. The findings suggested that certain derivatives exhibited significant anticonvulsant effects, implicating the involvement of benzodiazepine receptors in their mechanism of action .

Antiproliferative Effects

Another significant application is in cancer research. Compounds derived from spiro[indoline-1,2'-quinazolin]-4'(3'H)-one have demonstrated promising antiproliferative properties against various human cancer cell lines, including MCF7 (breast cancer), HCT116 (colon cancer), and A431 (skin cancer). These compounds showed higher efficacy than standard treatments like sunitinib and 5-fluorouracil, indicating their potential as novel anticancer agents .

Anti-SARS-CoV-2 Properties

In light of the COVID-19 pandemic, some studies have investigated the antiviral properties of spiroquinazoline derivatives. Notably, certain synthesized agents demonstrated significant inhibitory effects against SARS-CoV-2 in vitro, suggesting a potential pathway for developing antiviral therapies .

Synthesis and Characterization

The synthesis of 6'-Bromo-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one 2,2,2-trifluoroacetate typically involves multi-component reactions that yield high purity products. Techniques such as X-ray crystallography and NMR spectroscopy are employed to confirm the structural integrity of the synthesized compounds .

Case Studies

Study Application Findings
Study on anticonvulsant activityEvaluated using PTZ and MES modelsCertain derivatives showed significant anticonvulsant effects; involvement of benzodiazepine receptors confirmed
Antiproliferative effects against cancerTested on MCF7, HCT116, A431 cell linesSome compounds exhibited higher efficacy than standard treatments; multi-targeted inhibition observed
Anti-SARS-CoV-2 activityIn vitro testingPromising results indicating potential for antiviral development

Comparison with Similar Compounds

Notes

Handling and Storage : The trifluoroacetate salt should be stored away from heat and ignition sources (P210) .

Synthetic Caution : Bromination reactions require strict temperature control to avoid decomposition .

Biological Relevance : Structural analogs highlight the scaffold’s versatility, with substituents dictating target selectivity (e.g., fluorine for imaging, bromine for therapeutic potency) .

Preparation Methods

Step 1: Formation of the Quinazoline Core

  • Reagents: A substituted anthranilic acid derivative (e.g., 6-bromo-anthranilic acid), formamide, or other amide derivatives.
  • Reaction Conditions: Heating in the presence of a dehydrating agent (e.g., POCl$$_3$$) to cyclize the anthranilic acid into a quinazoline framework.
  • Reaction Mechanism: The reaction proceeds via condensation followed by cyclization to yield the quinazoline core.

Step 3: Bromination

  • Reagents: Bromine (Br$$_2$$) or N-bromosuccinimide (NBS).
  • Reaction Conditions: Conducted in an inert solvent such as dichloromethane at low temperatures to ensure selective bromination at the desired position.
  • Outcome: Introduction of the bromine atom at the specified position on the quinazoline ring.

Step 4: Formation of Trifluoroacetate Salt

  • Reagents: Trifluoroacetic acid (TFA).
  • Reaction Conditions: Neutralization or salt formation under controlled acidic conditions.
  • Purpose: This step improves the solubility and handling properties of the compound.

Reaction Scheme

Step Reagents & Conditions Product
1 Anthranilic acid derivative + formamide; POCl$$_3$$; heat Quinazoline core
2 Quinazoline core + piperidine derivative; mild heating Spiro[piperidine-quinazoline] intermediate
3 NBS or Br$$_2$$; dichloromethane; low temperature Brominated intermediate
4 Trifluoroacetic acid; acidic medium Final trifluoroacetate salt

Analytical Techniques for Monitoring

To ensure purity and structural integrity throughout synthesis:

Challenges in Synthesis

Optimization Strategies

To improve yield and reproducibility:

  • Use high-purity reagents to minimize side reactions.
  • Optimize temperature and solvent choice for each step.
  • Employ catalysts such as Lewis acids to enhance reaction rates where applicable.

Data Summary Table

Property Value
Molecular Formula C$${14}$$H$${15}$$BrF$${3}$$N$${3}$$O$$_{3}$$
Molecular Weight 410.19 g/mol
CAS Number 1204345-60-7
Key Reagents Anthranilic acid derivative, piperidine, NBS, TFA
Key Analytical Techniques HPLC, NMR, MS, IR

Q & A

Q. What are the recommended synthetic routes for 6'-Bromo-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one 2,2,2-trifluoroacetate, and how do reaction conditions affect yield?

The compound can be synthesized via multi-step protocols involving cyclocondensation and functionalization. For example, a [5+1]-cyclocondensation between substituted triazinones and heterocyclic ketones yields spiroquinazolinone derivatives . Key factors include catalyst selection (e.g., Pd₂(dba)₃/XPhos for coupling reactions ), reaction temperature (e.g., 100°C for Suzuki-Miyaura coupling ), and purification methods (e.g., reverse-phase HPLC for final isolation ). Substituent effects on amines significantly influence yield, with electron-withdrawing groups (e.g., bromine) improving efficiency (96% yield in 40 minutes ).

Q. What safety precautions are necessary when handling this compound?

The compound is classified under GHS as harmful if swallowed (H302), skin irritant (H315), and respiratory hazard (H335) . Use PPE (gloves, lab coat, goggles), work in a fume hood, and avoid inhalation. In case of exposure, rinse affected areas with water and seek medical attention. Storage should be in a cool, dry place, protected from light and moisture .

Q. Which analytical techniques are most effective for characterizing purity and structure?

High-performance liquid chromatography (HPLC) is critical for purity assessment (>98% purity standards ). Nuclear magnetic resonance (NMR) confirms structural integrity, with ¹H/¹³C NMR resolving spirocyclic and trifluoroacetate regions . Mass spectrometry (MS) verifies molecular weight (e.g., ESI-MS for [M+H]⁺ peaks ). X-ray crystallography using SHELX software refines crystallographic data .

Q. How does substituent variation on the amine component influence synthesis of spiroquinazolinone derivatives?

Substituents impact reaction kinetics and yields. Electron-donating groups (e.g., methoxy) reduce reaction rates (89% yield in 80 minutes), while electron-withdrawing groups (e.g., bromine) accelerate reactions (95% yield in 45 minutes ). Steric hindrance from bulky groups (e.g., tert-butyl) requires longer reaction times but maintains high yields (91% ).

Q. What are the key considerations for long-term storage?

Store in airtight containers under inert gas (e.g., nitrogen) at -20°C to prevent degradation. Avoid exposure to humidity, as trifluoroacetate salts are hygroscopic . Regular stability testing via HPLC is recommended to monitor decomposition.

Advanced Research Questions

Q. How can computational methods assist in predicting crystallographic structures?

SHELX software enables refinement of X-ray diffraction data for spirocyclic systems . Density Functional Theory (DFT) calculations can model molecular conformations and predict bond angles/energies. Pairing experimental data (e.g., from ) with computational validation reduces structural ambiguities .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

Cross-validate NMR, MS, and crystallographic data to address discrepancies. For example, if MS suggests a molecular ion but NMR indicates impurities, repeat purification via flash chromatography . Iterative analysis (e.g., triangulating HPLC retention times with MS fragmentation ) ensures consistency.

Q. How can one design a structure-activity relationship (SAR) study for pharmacological derivatives?

Synthesize analogs with varied substituents (e.g., halogen, alkyl, aryl groups) and test in biological models (e.g., anti-inflammatory assays ). Use statistical tools (e.g., multivariate regression) to correlate substituent properties (logP, steric bulk) with activity. highlights triazinoquinazoline-spiro hybrids as potent anti-inflammatory agents, exceeding diclofenac in efficacy (69.2–85.9% inhibition ).

Q. What challenges arise in scaling synthesis from milligram to gram scale?

Catalyst recovery (e.g., Pd-based catalysts ), heat dissipation in exothermic steps, and purification bottlenecks (e.g., column chromatography scalability) are critical. Switch to flow chemistry for continuous processing or optimize solvent systems (e.g., DMF/water mixtures ) to improve yields.

Q. What methodologies assess metabolic stability in preclinical studies?

Use in vitro microsomal assays (e.g., liver microsomes + NADPH) to measure half-life. LC-MS/MS identifies metabolites, while quantitative structure-metabolism relationship (QSMR) models predict degradation pathways. Reference ’s approach to link structural features (e.g., spirocyclic rigidity) to metabolic resistance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.